molecular formula C15H24O B14303894 1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol CAS No. 117415-52-8

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol

Cat. No.: B14303894
CAS No.: 117415-52-8
M. Wt: 220.35 g/mol
InChI Key: SZLBILANKSILEW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol can be synthesized starting from menthone. The synthetic route involves several steps, including the preparation of allylmenthone using a less toxic solvent like DMPU instead of the carcinogenic HMPT .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.

Properties

CAS No.

117415-52-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,6-dimethyl-4-propan-2-yl-2,3,4,4a,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h7,9,13-16H,5-6,8H2,1-4H3

InChI Key

SZLBILANKSILEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC(C(=C2CC1)C)O)C(C)C

Origin of Product

United States

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